REACTION_SMILES
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[CH3:1][N:2]([CH2:3][c:4]1[n:5][o:6][c:7](-[c:9]2[c:10]([N+:16]([O-:17])=[O:18])[cH:11][cH:12][c:13]([CH3:15])[cH:14]2)[n:8]1)[CH3:19].[O:20]1[CH2:21][CH2:22][O:23][CH2:24][CH2:25]1.[OH2:26]>>[CH3:1][N:2]([CH2:3][c:4]1[n:5][o:6][c:7](-[c:9]2[c:10]([NH2:16])[cH:11][cH:12][c:13]([CH3:15])[cH:14]2)[n:8]1)[CH3:19]
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Name
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Cc1ccc([N+](=O)[O-])c(-c2nc(CN(C)C)no2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc([N+](=O)[O-])c(-c2nc(CN(C)C)no2)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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|
Type
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product
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Smiles
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Cc1ccc(N)c(-c2nc(CN(C)C)no2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |